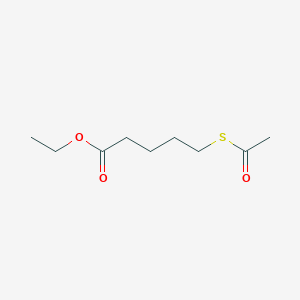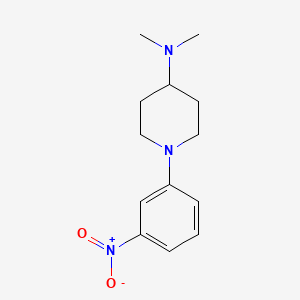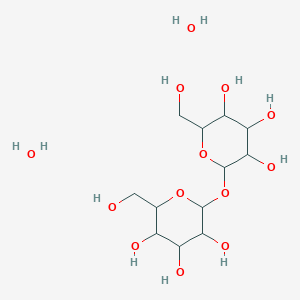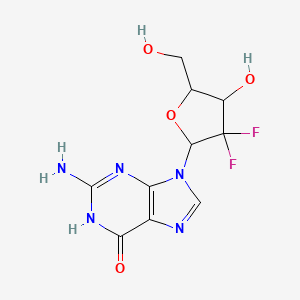![molecular formula C27H36O4 B13706723 Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two tert-butyl groups attached to benzyl moieties, which are further connected to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate typically involves the reaction of dimethyl malonate with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the bulky tert-butyl groups.
Diethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate: An analog with ethyl ester groups instead of methyl, which may exhibit different solubility and reactivity.
Bis(4-tert-butylphenyl)methane: A structurally related compound with similar steric properties but different functional groups.
Uniqueness
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is unique due to the presence of both tert-butyl groups and malonate ester functionalities. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C27H36O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
dimethyl 2,2-bis[(4-tert-butylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C27H36O4/c1-25(2,3)21-13-9-19(10-14-21)17-27(23(28)30-7,24(29)31-8)18-20-11-15-22(16-12-20)26(4,5)6/h9-16H,17-18H2,1-8H3 |
InChI Key |
XELWRJGLAWLAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


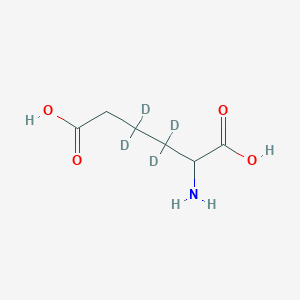

![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
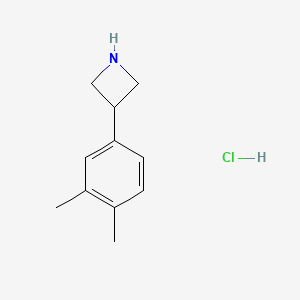
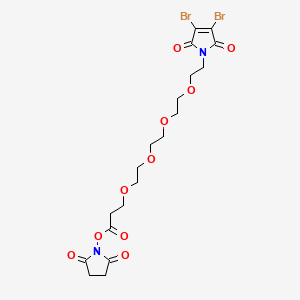

![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
